molecular formula C28H12N6 B13728178 [9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile

[9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile

Cat. No.: B13728178
M. Wt: 432.4 g/mol
InChI Key: RJCJDTBBCLXBEX-UHFFFAOYSA-N
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Description

This compound is part of the bicarbazole family, which is characterized by the presence of two carbazole units connected at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9,9’-Bicarbazole]-3,3’,6,6’-tetracarbonitrile typically involves the dimerization of carbazole derivatives followed by the introduction of nitrile groups. One common method includes the oxidative N–N bond formation reaction, where carbazole derivatives are dimerized to form the bicarbazole core. Subsequent reactions introduce the nitrile groups at the desired positions .

Industrial Production Methods

Industrial production methods for [9,9’-Bicarbazole]-3,3’,6,6’-tetracarbonitrile are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

[9,9’-Bicarbazole]-3,3’,6,6’-tetracarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

    Substitution: The nitrile groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized bicarbazole derivatives, while reduction can produce amine-functionalized bicarbazoles.

Scientific Research Applications

[9,9’-Bicarbazole]-3,3’,6,6’-tetracarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of [9,9’-Bicarbazole]-3,3’,6,6’-tetracarbonitrile involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, making it useful in optoelectronic applications. Its interactions with biological molecules can also be studied to understand its potential as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

    [9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid: Similar structure but with carboxylic acid groups instead of nitrile groups.

    3,3’,6,6’-Tetrabromo-9,9’-bicarbazole: Contains bromine atoms instead of nitrile groups.

Uniqueness

The nitrile groups provide additional sites for chemical modification, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C28H12N6

Molecular Weight

432.4 g/mol

IUPAC Name

9-(3,6-dicyanocarbazol-9-yl)carbazole-3,6-dicarbonitrile

InChI

InChI=1S/C28H12N6/c29-13-17-1-5-25-21(9-17)22-10-18(14-30)2-6-26(22)33(25)34-27-7-3-19(15-31)11-23(27)24-12-20(16-32)4-8-28(24)34/h1-12H

InChI Key

RJCJDTBBCLXBEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C3=C(N2N4C5=C(C=C(C=C5)C#N)C6=C4C=CC(=C6)C#N)C=CC(=C3)C#N

Origin of Product

United States

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